molecular formula C20H15N3O4S B2376845 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 886924-64-7

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No.: B2376845
CAS No.: 886924-64-7
M. Wt: 393.42
InChI Key: OWDVVYKMUDKQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide: is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a naphthamide group attached to an oxadiazole ring, which is further substituted with a methylsulfonyl phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylsulfonyl phenyl group can be introduced through a sulfonation reaction, where a phenyl ring is treated with a sulfonating agent such as chlorosulfonic acid, followed by methylation using dimethyl sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring and the methylsulfonyl group contributes to its biological activity, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and performance .

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide lies in its combination of the oxadiazole ring and the naphthamide group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and the potential for diverse applications in various fields .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-28(25,26)17-9-5-4-8-16(17)19-22-23-20(27-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDVVYKMUDKQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.